- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin ATetrahedron Letters, 1987, 28(2), 171-4,
Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)

96606-95-0 structure
Produktname:3-(2-Iodophenyl)propanoic Acid
3-(2-Iodophenyl)propanoic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(2-Iodophenyl)propanoic acid
- 3-(2-IODOPHENYL)PROPIONIC ACID
- Benzenepropanoic acid,2-iodo-
- 2-Iodobenzenepropanoic acid
- Benzenepropanoic acid, 2-iodo-
- 2-Iodo-benzenepropanoic acid
- AK112430
- 2-iodobenzenepropionic acid
- 3-(2'-Iodophenyl)propionic acid
- POJTZKMVSQVKNR-UHFFFAOYSA-N
- 3-(2-iodanylphenyl)propanoic acid
- 3-(2-Iodo-phenyl)-propionic acid
- OR6479
- SBB068273
- 6771AC
- MB00406
- FCH1321240
- 2-Iodobenzenepropanoic acid (ACI)
- s10171
- AKOS005216849
- WDA60695
- SY238889
- 3-(2-Iodophenyl)propionic acid, 97%
- SCHEMBL4336097
- 3-(2-Iodophenyl)propanoicacid
- DTXSID50371515
- 96606-95-0
- CS-0156655
- DS-5647
- MFCD00040789
- 3-(2-Iodophenyl)propanoic Acid
-
- MDL: MFCD00040789
- Inchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI-Schlüssel: POJTZKMVSQVKNR-UHFFFAOYSA-N
- Lächelt: O=C(CCC1C(I)=CC=CC=1)O
Berechnete Eigenschaften
- Genaue Masse: 275.96500
- Monoisotopenmasse: 275.965
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 3
- Komplexität: 159
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topologische Polaroberfläche: 37.3
Experimentelle Eigenschaften
- Dichte: 1.775
- Schmelzpunkt: 87-92 °C
- Siedepunkt: 354 ºC
- Flammpunkt: 168 ºC
- Brechungsindex: 1.624
- PSA: 37.30000
- LogP: 2.30840
3-(2-Iodophenyl)propanoic Acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H302-H315-H318-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-37/38-41-52/53
- Sicherheitshinweise: 26-39-61
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Keep in dark place,Sealed in dry,Room Temperature
3-(2-Iodophenyl)propanoic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Alichem | A013033530-1g |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
abcr | AB109498-1 g |
3-(2-Iodophenyl)propionic acid; . |
96606-95-0 | 1 g |
€129.60 | 2023-07-20 | ||
Apollo Scientific | OR6479-5g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 5g |
£150.00 | 2025-02-20 | |
Apollo Scientific | OR6479-1g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 1g |
£19.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-200mg |
3-(2-Iodophenyl)propanoic Acid |
96606-95-0 | 97% | 200mg |
109.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | K12905-5g |
3-(2-IODOPHENYL)PROPIONIC ACID |
96606-95-0 | >95% | 5g |
$995 | 2023-09-04 | |
eNovation Chemicals LLC | Y0986955-10g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 95% | 10g |
$320 | 2024-08-02 | |
abcr | AB109498-250mg |
3-(2-Iodophenyl)propionic acid; . |
96606-95-0 | 250mg |
€87.80 | 2025-02-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I19220-5g |
3-(2-Iodophenyl)propanoicacid |
96606-95-0 | 97% | 5g |
¥587.0 | 2024-07-19 | |
A2B Chem LLC | AI65320-250mg |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 97% | 250mg |
$12.00 | 2024-07-18 |
3-(2-Iodophenyl)propanoic Acid Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine
Referenz
- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biarylsSynthesis, 2007, (3), 464-477,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodidesSynthesis, 2012, 44(15), 2413-2423,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux
Referenz
- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referenz
- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified AnaloguesJournal of Organic Chemistry, 2018, 83(13), 7250-7270,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to DithioestersJournal of Organic Chemistry, 1994, 59(24), 7410-13,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid
Referenz
- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C
1.2 Reagents: Water ; 6 h, 90 °C
1.2 Reagents: Water ; 6 h, 90 °C
Referenz
- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond FormationOrganic Letters, 2018, 20(2), 345-348,
Synthetic Routes 9
Reaktionsbedingungen
Referenz
- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition PathwayJournal of Organic Chemistry, 1995, 60(9), 2704-13,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Referenz
- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcoholsTetrahedron: Asymmetry, 2001, 12(4), 585-596,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related CompoundsJournal of Organic Chemistry, 2002, 67(26), 9428-9438,
Synthetic Routes 12
Reaktionsbedingungen
Referenz
- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus HeterocyclesAngewandte Chemie, 2022, 61(24),,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)
Referenz
- On Homogeneous Gold/Palladium Catalytic SystemsAdvanced Synthesis & Catalysis, 2012, 354(1), 133-147,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
Referenz
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenesChemical Science, 2022, 13(11), 3161-3168,
3-(2-Iodophenyl)propanoic Acid Raw materials
- 5,5-dimethylcyclohexane-1,3-dione
- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
- 2-Iodobenzaldehyde
- Benzenepropanoic acid, 2-iodo-, methyl ester
- Diethyl 2-(2-iodobenzyl)malonate
- Benzenepropanenitrile, 2-iodo-
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- 3-Phenylpropionic acid
- 2-Propenoic acid,3-(2-iodophenyl)-
3-(2-Iodophenyl)propanoic Acid Preparation Products
3-(2-Iodophenyl)propanoic Acid Verwandte Literatur
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
5. Caper tea
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid

Reinheit:99%/99%
Menge:5g/25g
Preis ($):155.0/646.0